

Chemical Properties & Suggested Solvents

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Compound Focus: Docebenone

CAS No.: 80809-81-0

Cat. No.: S526475

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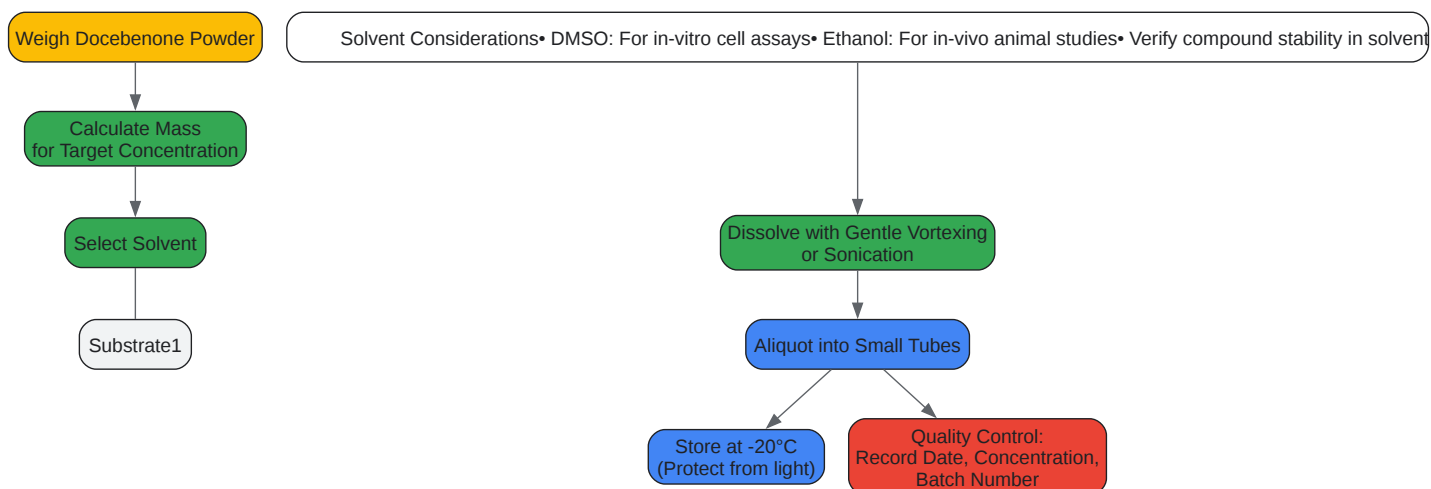
Docebenone (Cat. No.: V20165) is typically provided as a light yellow to yellow solid powder with a purity of $\geq 98\%$ [1]. Its molecular weight is **326.44 g/mol** [1], a critical value for your molarity calculations.

The table below summarizes its basic physicochemical properties and suggested solvents for solubility based on its molecular structure.

| Property | Value / Description |
|--------------------|---|
| Molecular Formula | $C_{21}H_{26}O_3$ [1] |
| CAS Number | 80809-81-0 [1] |
| Purity | $\geq 98\%$ [1] |
| Storage (Powder) | $-20^{\circ}C$ [1] |
| Suggested Solvents | DMSO (common for assays), Ethanol (for in-vivo studies) |

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing and validating a **Docebenone** stock solution.



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Important Handling and Safety Notes

- **Solvent Handling:** If using DMSO, be aware that it freezes at room temperature. Sterile-filtering DMSO stock solutions is highly recommended to prevent microbial contamination.
- **Safety:** This product is intended for research use only and is not for human use [1].
- **Storage:** For long-term stability, store the powder at -20°C [1]. Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light, as quinone-based compounds like **Docebenone** can be light-sensitive.
- **Quality Control:** Meticulously label all aliquots with the compound name, concentration, date of preparation, solvent used, and batch number.

Experimental Protocols from Literature

The search results included several studies that utilized **Docebenone**, which can inform your experimental design. The concentrations and treatment methods from these studies are summarized below.

| Assay/Model | Reported Concentration | Treatment Protocol Summary |
|--|-------------------------|--|
| Cell Assay (MDCK cells) [1] | 10 - 200 μ M | Docebenone increased intracellular Ca^{2+} concentration. In Ca^{2+} -free medium, pre-treatment with 50 μ M Docebenone abolished Ca^{2+} release induced by thapsigargin and CCCP. |
| Enzyme Assay (T. vaginalis) [1] | Not Specified | Trichomonads were pre-treated with Docebenone, which inhibited their secretion of LTB_4 . |
| Animal Model (Rat, Acute Necrotizing Pancreatitis) [1] | 30 mg/kg, 60 mg/kg | A single dose of Docebenone (30 or 60 mg/kg) was administered. Serum amylase and lipase activities were lower in treated groups in the early phase, and tissue necrosis was suppressed. |
| Animal Model (Guinea Pig, Experimental Asthma) [1] | 10^{-8} - 10^{-5} M | Docebenone dose-dependently inhibited the antigen-induced release of SRS-A (slow-reacting substance of anaphylaxis) from lung fragments. |

Limitations and Further Guidance

Please note that the specific, step-by-step protocols for dissolving **Docebenone** (e.g., sonication time, filtration methods) were not available in the search results.

- **Consult the Certificate of Analysis:** Always refer to the specific data sheet or Certificate of Analysis (CoA) provided with your batch of **Docebenone** for the most accurate information.
- **Perform Solubility Tests:** Conduct small-scale solubility tests to confirm the maximum achievable concentration in your chosen solvent before preparing a large stock.
- **Validate in Your System:** The efficacy of concentrations from literature should be empirically validated in your specific experimental system.

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References

1. | 5-lipoxygenase inhibitor | CAS# 80809-81-0 | InvivoChem Docebenone [invivochem.com]

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